molecular formula C13H18N2O5S B3281176 (4-Diethylsulfamoyl-benzoylamino)-acetic acid CAS No. 729578-96-5

(4-Diethylsulfamoyl-benzoylamino)-acetic acid

Cat. No.: B3281176
CAS No.: 729578-96-5
M. Wt: 314.36 g/mol
InChI Key: XNAAZUFOJHYJSL-UHFFFAOYSA-N
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Description

(4-Diethylsulfamoyl-benzoylamino)-acetic acid is an organic compound with a complex structure that includes a benzoylamino group and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid typically involves multiple steps. One common method starts with the condensation of 4-(chlorosulfonyl)benzoic acid with diethylamine to form 4-(diethylsulfamoyl)benzoic acid . This intermediate is then esterified using methanol to obtain the methyl ester, which is subsequently condensed with hydrazine hydrate to yield the hydrazide derivative . The hydrazide undergoes further reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Diethylsulfamoyl-benzoylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Diethylsulfamoyl-benzoylamino)-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential biological activities. It has been screened for antibacterial and antifungal properties .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These studies focus on its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials.

Mechanism of Action

The mechanism of action of (4-Diethylsulfamoyl-benzoylamino)-acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-15(4-2)21(19,20)11-7-5-10(6-8-11)13(18)14-9-12(16)17/h5-8H,3-4,9H2,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAAZUFOJHYJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259106
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729578-96-5
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729578-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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